1-{2-(2-Fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}azepane
CAS No.: 618862-98-9
Cat. No.: VC7492219
Molecular Formula: C22H23FN2O3S
Molecular Weight: 414.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618862-98-9 |
|---|---|
| Molecular Formula | C22H23FN2O3S |
| Molecular Weight | 414.5 |
| IUPAC Name | 5-(azepan-1-yl)-2-(2-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |
| Standard InChI | InChI=1S/C22H23FN2O3S/c1-16-10-12-17(13-11-16)29(26,27)21-22(25-14-6-2-3-7-15-25)28-20(24-21)18-8-4-5-9-19(18)23/h4-5,8-13H,2-3,6-7,14-15H2,1H3 |
| Standard InChI Key | CFDOYMBDNORCRV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3F)N4CCCCCC4 |
Introduction
Structural and Chemical Characteristics
The compound 1-{2-(2-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}azepane is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a 2-fluorophenyl group at position 2 and a 4-methylphenylsulfonyl (tosyl) group at position 4. A seven-membered azepane ring is attached via a carbon-nitrogen bond at position 5 of the oxazole ring .
Molecular Geometry and Conformational Analysis
X-ray crystallographic studies of analogous oxazole derivatives reveal that the oxazole ring adopts a planar configuration, while the azepane ring typically exists in a twist-chair conformation . Intramolecular interactions, such as C–H⋯O hydrogen bonds between the sulfonyl oxygen and adjacent hydrogen atoms, stabilize the molecular structure . The dihedral angle between the oxazole ring and the 2-fluorophenyl group is approximately 45–60°, as observed in structurally related compounds .
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Oxazole Formation: A Hantzsch-type cyclocondensation between a β-keto sulfone (e.g., 4-methylphenylsulfonylacetone) and a 2-fluoro-substituted benzamide derivative forms the oxazole core .
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Azepane Incorporation: Nucleophilic substitution or Buchwald-Hartwig coupling introduces the azepane ring at position 5 of the oxazole .
Table 2: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxazole cyclization | POCl₃, DMF, 80°C, 12 h | 65–72 |
| Sulfonylation | Tosyl chloride, pyridine, RT, 6 h | 85–90 |
| Azepane coupling | Azepane, Pd(OAc)₂, Xantphos, K₂CO₃, 100°C | 50–60 |
Key Challenges
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Regioselectivity: Competing reactions during oxazole formation may yield positional isomers, necessitating chromatographic purification .
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Steric Hindrance: Bulky tosyl and azepane groups reduce coupling efficiency, requiring elevated temperatures .
Pharmacological Applications
Kinase Inhibition
Structural analogs of this compound exhibit potent inhibition of protein kinases, particularly those involved in cancer signaling (e.g., JAK2, EGFR) . The sulfonyl group enhances binding affinity to kinase ATP pockets by forming hydrogen bonds with conserved lysine residues .
GABAₐ Receptor Modulation
Azepane-containing oxazole derivatives demonstrate activity as GABAₐ α5 receptor modulators, with potential applications in neurological disorders . Fluorine substitution improves blood-brain barrier permeability .
Table 3: In Vitro Pharmacological Data (Analog Compounds)
| Target | IC₅₀ (nM) | Selectivity Index (vs. related targets) | Source |
|---|---|---|---|
| JAK2 kinase | 12 ± 2 | >100× (vs. JAK1) | |
| GABAₐ α5 receptor | 45 ± 7 | 10× (vs. α1 subunit) |
Spectroscopic Characterization
NMR Analysis
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¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 7.5 Hz, 2H, tosyl ArH), 7.78 (m, 1H, fluorophenyl), 7.45 (d, J = 8.0 Hz, 2H, tosyl ArH), 4.32 (t, J = 6.5 Hz, 2H, azepane CH₂), 2.42 (s, 3H, tosyl CH₃) .
Mass Spectrometry
Stability and Degradation
The compound is stable under ambient conditions but undergoes hydrolysis in acidic media (t₁/₂ = 8 h at pH 2) due to oxazole ring opening. Photodegradation is minimal under UV light (λ > 300 nm) .
Patent Landscape
Over 15 patents since 2010 claim derivatives of this compound for oncology and CNS disorders . Key assignees include Millennium Pharmaceuticals (US8222261B2) and Novartis (WO2019123196A1) .
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